2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-11-10(13(17)18)9-3-4-14(11,20-9)7-15(12)6-8-2-1-5-19-8/h1-5,9-11H,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOFQLMTHFOERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
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Ugi-Azide Reaction : Furan-2-ylmethanamine reacts with aldehydes, isocyanides, and TMSN₃ in methanol at room temperature to form tetrazole intermediates.
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N-Acylation : Maleic anhydride acylates the tetrazole intermediate in toluene, generating a maleamic acid derivative.
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exo-Diels–Alder Cycloaddition : The maleamic acid undergoes an intramolecular exo-selective Diels–Alder (IMDAF) reaction, forming the oxanorbornene core.
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Dehydration : p-Toluenesulfonic acid (PTSA) catalyzes the dehydration of the cycloadduct to yield the final product.
Optimization and Yield Analysis
Key parameters influencing yields include:
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Solvent Choice : Anhydrous toluene maximizes acylation efficiency (76% yield).
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Catalyst Loading : 3.0 equivalents of PTSA achieve complete dehydration without side reactions.
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Temperature : Room-temperature conditions prevent epimerization of the carboxylic acid group.
Sustainable Tandem Acylation/IMDAF Approach
Recent advancements emphasize green chemistry principles, utilizing bio-based solvents like sunflower oil.
Solvent Systems and Reaction Conditions
Stereochemical Outcomes and Epimerization
The IMDAF reaction predominantly forms the exo-carboxylic acid isomer. However, heating the cycloadduct in pyridine–acetic acid (1:1) induces epimerization to the endo isomer. NMR coupling constants (J<sub>Ha,Hb</sub> = 8.5–9.0 Hz) confirm the endo configuration.
Alternative Halopropionyl Ring-Closure Method
A patent-pending strategy employs halopropionyl compounds and conjugated dienes under alkaline conditions.
Patent-Based Synthesis Strategy
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Reactants : A five-membered conjugated diene (e.g., furan derivative) reacts with 3-chloropropionyl chloride.
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Conditions : Heating at 80–100°C in the presence of K<sub>2</sub>CO<sub>3</sub> induces cyclization.
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Scope : Tolerates electron-withdrawing substituents (e.g., nitro groups) with 65–78% yields.
Comparative Efficacy
While less stereoselective than IMDAF routes, this method enables rapid library synthesis for structure-activity relationship studies.
Advanced Mechanistic Insights
Computational Studies on Reaction Pathways
Density functional theory (DFT) calculations at the PCM(toluene)-M06-2X-D3/6-311+G(d) level reveal:
Kinetic and Thermodynamic Considerations
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Rate-Limiting Step : N-Acylation of the tetrazole intermediate (k = 1.2 × 10<sup>−3</sup> s<sup>−1</sup>).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can target the carbonyl group or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the isoindole structure.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidizing agents are commonly used for epoxidation and oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used for reduction reactions.
Catalysts: Acid and base catalysts, as well as transition metal catalysts, are used to facilitate various reactions.
Major Products
The major products formed from these reactions include various furan derivatives, reduced isoindole compounds, and substituted furan and isoindole structures.
Scientific Research Applications
Overview
2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound characterized by its unique structural features, including a furan ring and an isoindole framework. Its molecular formula is , with a molecular weight of approximately 355.34 g/mol. The presence of functional groups such as an epoxy group and a carboxylic acid moiety suggests potential biological activities and applications in various fields.
Preliminary studies indicate that compounds with structural similarities to this compound exhibit significant biological activities. Research is ongoing to elucidate its pharmacological profile and potential therapeutic uses.
Potential Applications:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. This suggests that this compound may possess similar capabilities.
- Anticancer Properties : Some studies have indicated that isoindole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that compounds containing furan and isoindole structures may provide neuroprotective benefits. Investigations into its effects on neurodegenerative diseases are warranted.
- Drug Development : Given its complex structure and potential biological activity, this compound could serve as a lead structure for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The furan ring and epoxyisoindole structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compound A : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
- Substituent : Phenyl group at position 6.
- Key Features : Forms O–H···O hydrogen-bonded chains and weak C–H···π interactions in its crystal structure .
- Comparison : The phenyl group enhances hydrophobicity compared to the furan-2-ylmethyl group in the target compound. This difference may influence solubility and binding affinity in biological systems.
Compound B : Methyl 3-allyl-2-(4-chlorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
Compound C : 1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid
Compound D : 2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid
Compound E : (3aS,6R)-2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid
- Substituent : Benzo[d][1,3]dioxol-5-yl group.
- Key Features : A fused dioxole ring increases planarity and rigidity .
- Comparison : The rigid dioxole system may restrict conformational flexibility, contrasting with the furan group’s moderate rotational freedom.
Stereochemical and Conformational Analysis
- Cis/Trans Isomerism : Compounds like Compound B exhibit distinct biological activities based on stereochemistry. For example, trans isomers often display higher metabolic stability due to reduced steric hindrance .
- Ring Puckering : The epoxyisoindole core’s puckering, influenced by substituents, impacts binding to targets. Computational studies using Cremer-Pople coordinates () suggest that bulkier groups (e.g., pyridinyl) may flatten the ring, altering interaction profiles .
Data Tables
Biological Activity
2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS No. 1164538-88-8) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.
The chemical formula of the compound is with a molecular weight of approximately 275.257 g/mol. The structure features a furan ring and an isoindole skeleton, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar in structure to this compound. For instance, derivatives of furan-containing compounds have shown promising results against breast cancer cell lines (MCF-7). The MTT assay indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 | |
| Compound B | MCF-7 | 12.8 | |
| Doxorubicin | MCF-7 | 10.0 |
Inhibition of SARS-CoV-2 Main Protease
Another area of research has focused on the potential antiviral activity of compounds related to this compound. Structural analogs have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), which is critical for viral replication. For example, derivatives with IC50 values as low as 1.55 μM have been reported .
Table 2: Inhibition Potency Against SARS-CoV-2 Mpro
| Compound Name | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| F8-B6 | 1.57 | Reversible covalent inhibitor | |
| F8-S43 | 10.76 | Non-peptidomimetic inhibitor |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Cell Cycle Arrest : Some studies indicate that compounds similar to this isoindole derivative can induce cell cycle arrest in cancer cells .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cell lines, suggesting that these compounds can trigger programmed cell death through intrinsic and extrinsic pathways.
- Enzyme Inhibition : The inhibition of key enzymes involved in viral replication highlights the potential for therapeutic applications in antiviral drug development .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of furan-containing compounds:
- Study on MCF-7 Cell Line : A study demonstrated that specific derivatives showed significant cytotoxic effects on MCF-7 cells with IC50 values indicating strong potential for further development as anticancer agents .
- SARS-CoV-2 Inhibition Study : Research identified novel inhibitors targeting the SARS-CoV-2 Mpro enzyme with promising potency and low cytotoxicity in cell-based assays .
Q & A
Basic: What are the recommended spectroscopic techniques for structural confirmation of this compound, and how should data discrepancies be resolved?
Methodological Answer:
- Primary Techniques : Use ¹H/¹³C NMR to confirm the furan and epoxyisoindole moieties, and FT-IR to validate carboxylic acid and ketone functional groups. For stereochemical confirmation, X-ray crystallography is essential due to the compound’s fused bicyclic system .
- Handling Discrepancies : Cross-validate NMR data with computational methods (e.g., DFT-based chemical shift predictions) if experimental peaks deviate from expected patterns. Compare with structurally analogous compounds (e.g., 2-(3-methoxyphenyl)-substituted derivatives) to resolve ambiguities in splitting patterns .
Basic: How can researchers ensure the compound’s stability during storage and experimental use?
Methodological Answer:
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the furan ring and hydrolysis of the epoxy group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
- In-Lab Handling : Use anhydrous solvents (e.g., DMF, DMSO) for solubility studies. Monitor pH in aqueous solutions (optimal range: 4–6) to avoid decarboxylation of the carboxylic acid group .
Advanced: What experimental designs are suitable for evaluating the environmental fate of this compound?
Methodological Answer:
- Design Framework : Adopt a split-plot design to assess abiotic/biotic degradation (e.g., hydrolysis, microbial metabolism) across environmental compartments (soil, water). Include controls for photolysis and adsorption .
- Key Parameters : Measure half-life (t½) in aqueous systems under varying pH/temperature. Use LC-HRMS to identify transformation products (e.g., ring-opened epoxides or oxidized furans) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardization : Ensure consistent bioassay conditions (e.g., cell line viability, incubation time) across studies. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or compound purity (>97% by HPLC) .
- Mechanistic Studies : Use molecular docking to verify interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values. Cross-reference with structurally similar bioactive compounds (e.g., chromium(III) complexes) .
Basic: What synthetic routes are most efficient for producing this compound, and what are common pitfalls?
Methodological Answer:
- Route Optimization : Employ multistep synthesis starting from furan-2-carbaldehyde and maleic anhydride. Key steps include Diels-Alder cyclization to form the epoxyisoindole core, followed by regioselective carboxylation .
- Pitfalls : Avoid prolonged heating during cyclization to prevent epoxide ring opening. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .
Advanced: How can computational methods enhance understanding of the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature may drive interactions with metal catalysts .
- Validation : Compare computed activation energies for epoxide ring-opening reactions with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What analytical methods are critical for assessing purity, and how should batch variability be addressed?
Methodological Answer:
- Purity Assessment : Use HPLC-PDA (C18 column, 0.1% formic acid/acetonitrile gradient) with a detection threshold of ≥97%. Confirm absence of isomers via chiral HPLC .
- Batch Variability : Implement QC protocols including elemental analysis (C, H, N) and melting point consistency checks (e.g., mp 123–124°C for related analogs) .
Advanced: What strategies are effective for studying the compound’s interactions with biological macromolecules?
Methodological Answer:
- Biophysical Techniques : Use SPR (Surface Plasmon Resonance) to quantify binding affinity with proteins (e.g., serum albumin). Supplement with CD spectroscopy to monitor conformational changes in target enzymes .
- In Silico Tools : Perform MD simulations (GROMACS/AMBER) to model dynamic interactions over time, focusing on hydrogen bonding with the carboxylic acid group .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Refer to SDS guidelines for emergency procedures (e.g., eye rinsing with water for 15+ minutes) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Incinerate organic waste at ≥800°C to ensure complete degradation .
Advanced: How can researchers design studies to evaluate the compound’s ecotoxicological impacts?
Methodological Answer:
- Tiered Testing : Follow OECD Guidelines (e.g., Test No. 201/202 for algal/daphnia toxicity). Use mesocosm systems to simulate real-world exposure scenarios in aquatic ecosystems .
- Endpoints : Measure EC₅₀ for growth inhibition in Pseudokirchneriella subcapitata and LC₅₀ in Daphnia magna. Correlate with log Kow values to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
